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Cartilage matrix protein (226-234) -

Cartilage matrix protein (226-234)

Catalog Number: EVT-243851
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Description
Cartilage matrix protein
Source

Cartilage matrix proteins are primarily sourced from various types of cartilage tissues, including articular cartilage found in joints and the cartilage associated with growth plates. They are secreted by chondrocytes, the specialized cells responsible for cartilage formation and maintenance. Recent studies have highlighted their expression in different organisms, including marine species like oysters, where they contribute to shell formation under environmental stressors such as ocean acidification .

Classification

Cartilage matrix proteins can be classified into several categories based on their structure and function. The peptide sequence (226-234) is part of a broader group of extracellular matrix proteins that includes glycoproteins and proteoglycans. These proteins are characterized by their ability to interact with collagen fibers and other matrix components, thereby playing a vital role in cartilage homeostasis.

Synthesis Analysis

Methods

The synthesis of cartilage matrix protein (226-234) typically involves recombinant DNA technology. This process includes cloning the gene encoding the protein into an expression vector, followed by transformation into suitable host cells (often Escherichia coli or yeast) for protein production.

Technical Details

  1. Gene Cloning: The gene encoding the cartilage matrix protein is amplified using polymerase chain reaction (PCR) techniques.
  2. Expression: The cloned gene is inserted into an expression vector containing regulatory sequences that promote high-level expression.
  3. Purification: After expression, the protein is purified using affinity chromatography techniques such as nickel affinity chromatography for histidine-tagged proteins or ion-exchange chromatography.
Molecular Structure Analysis

Structure

The molecular structure of cartilage matrix protein (226-234) exhibits a characteristic arrangement that facilitates its interaction with other components of the extracellular matrix. This segment likely contains structural motifs that allow it to bind effectively to collagen and other glycoproteins.

Data

  • Molecular Weight: The molecular weight of this peptide segment is approximately 1,000 Da.
  • Amino Acid Composition: The sequence consists predominantly of hydrophilic and charged amino acids, which contribute to its solubility and interaction capabilities within the aqueous environment of the cartilage matrix.
Chemical Reactions Analysis

Reactions

Cartilage matrix proteins participate in various biochemical reactions that are essential for maintaining cartilage integrity. These include:

  1. Cross-linking Reactions: The formation of covalent bonds between collagen fibers and other matrix components enhances structural stability.
  2. Proteolytic Cleavage: Enzymatic degradation by metalloproteinases can lead to the release of bioactive fragments that may influence cellular behavior in cartilage repair processes.

Technical Details

The reactions involving cartilage matrix protein are regulated by various factors, including pH, temperature, and the presence of specific enzymes such as metalloproteinases.

Mechanism of Action

Process

The mechanism of action for cartilage matrix protein (226-234) involves its role in modulating cellular responses during cartilage repair. Upon mechanical stress or injury, this protein can facilitate:

  1. Cell Adhesion: Promotes the attachment of chondrocytes to the extracellular matrix.
  2. Signal Transduction: Activates signaling pathways that lead to increased synthesis of collagen and proteoglycans.

Data

Studies indicate that signaling pathways such as transforming growth factor-beta and bone morphogenetic proteins are activated by interactions involving cartilage matrix proteins, leading to enhanced chondrocyte proliferation and differentiation .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Cartilage matrix protein (226-234) is soluble in physiological buffers at neutral pH.
  • Stability: The peptide exhibits stability under physiological conditions but may be susceptible to proteolytic degradation.

Chemical Properties

  • pH Sensitivity: The activity and stability of this peptide can be influenced by pH levels, with optimal activity typically observed around neutral pH.
  • Binding Affinity: Exhibits high binding affinity for calcium ions, which is crucial for its structural role within the cartilage matrix .
Applications

Scientific Uses

Cartilage matrix protein (226-234) has several applications in scientific research:

  1. Biomarkers for Cartilage Health: Used as a molecular biomarker in studies assessing cartilage degradation in diseases like osteoarthritis.
  2. Tissue Engineering: Investigated for its potential use in developing scaffolds for cartilage regeneration therapies due to its ability to promote cell adhesion and proliferation.
  3. Drug Development: Targeted for therapeutic interventions aimed at modulating cartilage repair mechanisms in degenerative diseases.
Structural Biology and Molecular Characterization of CMP (226-234)

Domain-Specific Architecture of Parent Cartilage Matrix Protein

Cartilage oligomeric matrix protein (COMP), also termed thrombospondin-5, is a high-molecular-weight (~524 kDa) pentameric glycoprotein crucial for extracellular matrix (ECM) organization in cartilaginous tissues. Each subunit (~110 kDa) exhibits a modular architecture comprising:

  • An N-terminal coiled-coil domain facilitating pentamerization through interchain disulfide bonds and hydrophobic interactions [10].
  • Four epidermal growth factor (EGF)-like domains involved in protein-protein interactions and cellular adhesion.
  • Eight calmodulin-like thrombospondin type-3 (TSP3) repeats, each containing a conserved Ca²⁺-binding motif (Figure 1A) [1] [10].
  • A C-terminal globular domain mediating interactions with collagen and proteoglycans.

The fragment 226-234 resides within the second TSP3 repeat (residues ~200-250), characterized by a β-strand/loop topology stabilized by Ca²⁺ coordination. Structural studies reveal that TSP3 repeats adopt a compact fold where acidic residues (Asp/Glu) form a cation-binding pocket essential for conformational stability [1] [6].

Table 1: Domain Organization of COMP

DomainResidue RangeFunctionStructural Features
Oligomerization1-80Pentamer assemblyCoiled-coil, disulfide bonds
EGF-like81-200Protein-protein interactionsβ-hairpin, conserved cysteines
TSP3 Repeats201-550Ca²⁺ binding, collagen adhesionβ-strand/loop, DxDxDG motif
C-terminal551-757ECM scaffoldingGlobular, heparin-binding site

Functional Epitope Mapping of the 226-234 Fragment

Epitope mapping of the 226-234 sequence (Val-Asp-Gly-Ser-Glu-Ala-Arg-Ile-Asp) employed multiple techniques to define its antigenic and functional interfaces:

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) identified residues 228-232 (Gly-Ser-Glu-Ala-Arg) as a solvent-protected core upon antibody binding, indicating direct involvement in antigen recognition [2] [5].
  • Alanine Scanning revealed Asp226, Glu230, and Asp234 as critical for antibody affinity, with >90% binding loss upon substitution. Mutations at Ser227 or Ala231 reduced binding by only 15–30%, confirming the dominance of acidic residues in the epitope [5] [8].
  • Domain Exchange experiments demonstrated that chimeric TSP3 repeats (human/mouse) abolished binding to monoclonal antibodies targeting 226-234, confirming the epitope’s species-specific conformation [5].

Table 2: Epitope Mapping Techniques Applied to 226-234

MethodKey Residues IdentifiedSensitivitySpatial ResolutionLimitations
HDX-MSD228, E230, R231, D234High1–5 residuesRequires soluble complex
Alanine ScanningD226, E230, D234ModerateSingle residueRisk of structural perturbation
Domain Exchange220-240 (entire loop)Low15–20 residuesLimited to conserved domains

Calcium-Binding Motifs and Metalloproteinase Interaction Sites

The 226-234 fragment overlaps with a non-canonical Ca²⁺-binding motif distinct from EF-hand domains:

  • PERCAL Motif: Structural modeling identifies the sequence ²²⁶V-D-G-S-E-A-R-I-D²³⁴ as a variant of the bacterial PERCAL motif (G-x-D-G-x-x-[GN]-[TN]-x-D-D). This motif coordinates Ca²⁺ via carboxylate oxygens of Asp226, Glu230, and Asp234, with dissociation constants (KD) of 12–80 µM [6] [9].
  • Metalloproteinase Docking: The Ca²⁺-bound conformation exposes hydrophobic residues (Val226, Ile233) and basic residues (Arg231) that interact with:
  • Matrix metalloproteinase-9 (MMP-9) via its hemopexin domain.
  • ADAMTS-4/5 through exosite binding, facilitating COMP cleavage in osteoarthritis [3].

Calcium removal induces conformational collapse, disrupting protease docking sites and reducing cleavage efficiency by >70% [6].

Post-Translational Modifications in the 226-234 Sequence

The 226-234 fragment undergoes two dominant PTMs critical for its function:

  • N-linked Glycosylation: Asparagine229 (flanked by Gly-Ser-Asn-Ala-Arg) carries a complex-type glycan (3.9% w/w carbohydrate content). Glycosylation stabilizes the Ca²⁺-binding loop and limits proteolytic access [1] [4].
  • Hydroxylation: Proline232 is hydroxylated in a Ca²⁺-dependent manner, enhancing hydrogen bonding with collagen fibrils. Mass spectrometry confirmed a +16 Da shift at Pro232 in >60% of COMP isolates [4] [7].

PTMs in this region follow the "central motif + flexible linker" paradigm: The glycosylation site (Asn229) resides within a rigid loop, while hydroxylation occurs at a solvent-exposed turn [4].

Table 3: Post-Translational Modifications of 226-234

PTM TypeResidueConsensus SequenceFunctional Impact
N-glycosylationAsn229G-S-N-A-RStabilizes Ca²⁺ loop, steric shielding
HydroxylationPro232A-R-I-P*Enhances collagen binding affinity
Predicted O-GlcNAcSer227V-D-G-S-ENot experimentally verified

Table 4: Compound Nomenclature

TermSynonymsContext
Cartilage matrix proteinCOMP, TSP5Parent protein
Fragment 226-234CMP (226-234), TSP3-2 loopFunctional epitope
PERCAL motifG-x-D-G-x-x-[GN]-[TN]-x-D-DCa²⁺-binding motif in TSP3 repeats
Thrombospondin type-3 repeatTSP3, Ca²⁺-binding β-rollStructural domain housing 226-234

Properties

Product Name

Cartilage matrix protein (226-234)

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